

physical properties of 1-Iodo-3-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Iodo-3-(trifluoromethoxy)benzene

Cat. No.: B177675

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An In-depth Technical Guide to the Physical Properties of **1-Iodo-3-(trifluoromethoxy)benzene**

Introduction

1-Iodo-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique molecular architecture, featuring a reactive iodine atom and a metabolically stable trifluoromethoxy group, makes it a valuable building block for introducing these moieties into more complex molecular scaffolds. The trifluoromethoxy ($-\text{OCF}_3$) group, in particular, is a bioisostere of the methoxy group but with profoundly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.^[1]

This guide provides a comprehensive overview of the core physical and chemical properties of **1-Iodo-3-(trifluoromethoxy)benzene**, offering a technical resource for researchers and development professionals. We will delve into its key characteristics, handling protocols, and a validated experimental workflow for purity assessment, grounded in established scientific principles.

Chemical Identity and Core Properties

The fundamental identity of this compound is established by its structural and molecular data.

- IUPAC Name: **1-iodo-3-(trifluoromethoxy)benzene**[\[2\]](#)[\[3\]](#)
- CAS Number: 198206-33-6[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: 3-(Trifluoromethoxy)iodobenzene, α,α,α -Trifluoro-3-iodoanisole[\[5\]](#)
- Molecular Formula: $C_7H_4F_3IO$ [\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Weight: 288.01 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

A summary of its key physical properties is presented below for quick reference.

Property	Value	Source(s)
Appearance	Colorless to light red/green clear liquid	[1]
Density	1.863 - 1.87 g/mL at 25 °C	[1] [6]
Boiling Point	185-186 °C (at atmospheric pressure, lit.) 71 °C (at 32 mmHg)	[1] [5] [6]
Refractive Index (n _{20/D})	1.5200 (lit.)	[6]
Sensitivity	Light Sensitive	[5] [6]
Storage Conditions	Room temperature, sealed in a dry, dark place	[6]

Elaboration on Physicochemical Characteristics

State, Appearance, and Purity

1-iodo-3-(trifluoromethoxy)benzene exists as a clear liquid at standard temperature and pressure.[\[6\]](#) The observed color can range from completely colorless to a slight red or green hue, which may indicate the presence of trace impurities or degradation products, often resulting from light exposure.[\[1\]](#) For high-purity applications, such as in pharmaceutical synthesis, a colorless appearance is preferred.

Density and Volatility

With a density of approximately 1.863 g/mL, the compound is significantly denser than water.[6] Its boiling point of 185-186 °C indicates moderate volatility.[6] However, the ability to distill it at a significantly lower temperature under reduced pressure (71 °C at 32 mmHg) is a crucial property, as it allows for purification via vacuum distillation without requiring high temperatures that could lead to thermal decomposition.[1][5]

Refractive Index as a Quality Control Parameter

The refractive index, a dimensionless number that describes how fast light travels through the material, is a critical parameter for the quality control of liquid reagents. The value of 1.5200 for **1-Iodo-3-(trifluoromethoxy)benzene** is a specific signature of the pure compound.[6] Any significant deviation from this value can indicate the presence of water, solvents, or other impurities, making refractometry a rapid and non-destructive method for preliminary purity assessment.

Stability and Handling

The compound is noted to be light-sensitive.[5][6] Prolonged exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to discoloration and the formation of impurities. Therefore, it is imperative to store the chemical in amber or opaque containers in a dark location.[6] It should be kept sealed and dry to prevent hydrolysis or absorption of atmospheric moisture.[6]

Safety and Hazard Profile

From a safety perspective, **1-Iodo-3-(trifluoromethoxy)benzene** is classified as an irritant.[3]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Signal Word: Warning[3]

Handling Protocol:

- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Spill Management:** In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.
- **First Aid:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Experimental Workflow: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the definitive method for assessing the purity of volatile and thermally stable compounds like **1-Iodo-3-(trifluoromethoxy)benzene**. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Causality Behind Methodological Choices

- **Injector:** A split/splitless injector is used. A split injection is chosen for a high-concentration sample to avoid overloading the column, ensuring sharp, symmetrical peaks. The injector temperature is set high enough (250 °C) to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
- **Column:** A non-polar or mid-polarity column (e.g., DB-5 or HP-5ms) is selected. The separation on such columns is primarily based on the boiling points of the analytes. The

trifluoromethoxy and iodo substituents make the molecule relatively non-polar, making it well-suited for this type of stationary phase.

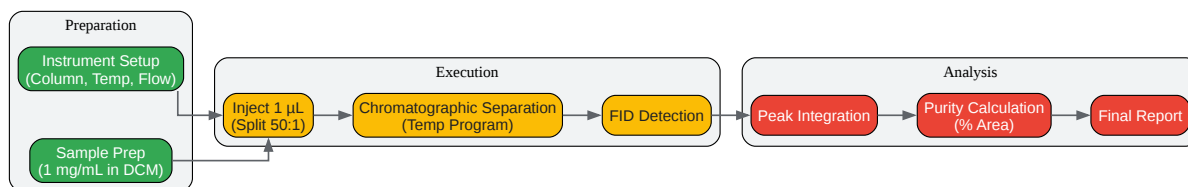
- **Detector:** A Flame Ionization Detector (FID) is the standard choice due to its high sensitivity to organic compounds, robustness, and wide linear range.
- **Temperature Program:** A temperature ramp is employed to ensure that both low-boiling impurities (eluting early) and high-boiling impurities (eluting late) are resolved effectively into sharp peaks.

Step-by-Step Protocol

- **Instrument Preparation:**
 - Install a 30 m x 0.25 mm x 0.25 μ m phenyl-arylene polymer equivalent column (e.g., DB-5ms).
 - Set the carrier gas (Helium or Hydrogen) flow rate to 1.0 mL/min.
 - Set the injector temperature to 250 °C and the detector (FID) temperature to 300 °C.
- **Sample Preparation:**
 - Prepare a ~1 mg/mL solution of **1-Iodo-3-(trifluoromethoxy)benzene** in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
- **Injection:**
 - Inject 1 μ L of the prepared sample using a 50:1 split ratio.
- **Chromatographic Run (Oven Program):**
 - Hold the initial oven temperature at 60 °C for 2 minutes.
 - Ramp the temperature at a rate of 15 °C/min up to 240 °C.
 - Hold the final temperature at 240 °C for 5 minutes.
- **Data Analysis:**

- Integrate all peaks in the resulting chromatogram.
- Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$. This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for purity analysis of a major component.

This self-validating system ensures that any potential impurities with different boiling points will be separated and detected, providing a reliable quantitative measure of the compound's purity.



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